molecular formula C10H13BrMg B13417623 magnesium;1,3-diethylbenzene-2-ide;bromide CAS No. 63488-13-1

magnesium;1,3-diethylbenzene-2-ide;bromide

Cat. No.: B13417623
CAS No.: 63488-13-1
M. Wt: 237.42 g/mol
InChI Key: AIXGFMWWEZBUIE-UHFFFAOYSA-M
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Description

Magnesium;1,3-diethylbenzene-2-ide;bromide is an organomagnesium compound, commonly known as a Grignard reagent. These compounds are pivotal in organic synthesis due to their ability to form carbon-carbon bonds. The compound consists of a magnesium atom bonded to a 1,3-diethylbenzene-2-ide group and a bromide ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium;1,3-diethylbenzene-2-ide;bromide is typically synthesized by reacting 1,3-diethylbenzene-2-ide with magnesium in the presence of a bromide source. The reaction is usually carried out in an anhydrous ether solvent to prevent the Grignard reagent from reacting with water .

Industrial Production Methods

In industrial settings, the production of Grignard reagents like this compound involves large-scale reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The process often includes steps to remove impurities and stabilize the final product.

Chemical Reactions Analysis

Types of Reactions

Magnesium;1,3-diethylbenzene-2-ide;bromide undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products

    Alcohols: Primary, secondary, or tertiary alcohols depending on the carbonyl compound used.

    Hydrocarbons: Formed by hydrolysis of the Grignard reagent.

Scientific Research Applications

Magnesium;1,3-diethylbenzene-2-ide;bromide is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of magnesium;1,3-diethylbenzene-2-ide;bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. This reaction forms a new carbon-carbon bond, which is crucial in organic synthesis. The magnesium atom acts as a Lewis acid, facilitating the reaction by stabilizing the transition state .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Magnesium;1,3-diethylbenzene-2-ide;bromide is unique due to its specific structure, which provides distinct reactivity and selectivity in organic synthesis. The presence of the 1,3-diethylbenzene-2-ide group allows for unique interactions and reactions compared to simpler Grignard reagents.

Properties

CAS No.

63488-13-1

Molecular Formula

C10H13BrMg

Molecular Weight

237.42 g/mol

IUPAC Name

magnesium;1,3-diethylbenzene-2-ide;bromide

InChI

InChI=1S/C10H13.BrH.Mg/c1-3-9-6-5-7-10(4-2)8-9;;/h5-7H,3-4H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

AIXGFMWWEZBUIE-UHFFFAOYSA-M

Canonical SMILES

CCC1=[C-]C(=CC=C1)CC.[Mg+2].[Br-]

Origin of Product

United States

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